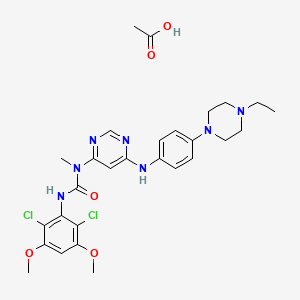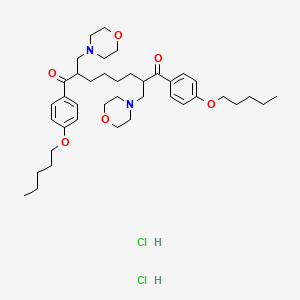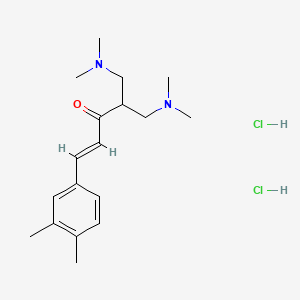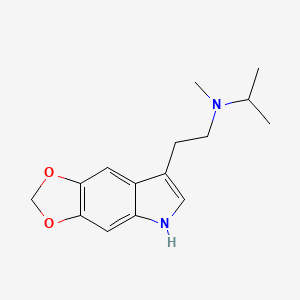
5,6-Mdo-mipt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Methylenedioxy-N-methyl-N-isopropyltryptamine is a lesser-known psychedelic compound. It is the 5,6-methylenedioxy analog of N-methyl-N-isopropyltryptamine. This compound was first synthesized by Alexander Shulgin and is documented in his book "Tryptamines I Have Known and Loved" . It produces slight paresthesia at low doses, but very little data exists about its pharmacological properties, metabolism, and toxicity .
Vorbereitungsmethoden
The synthesis of 5,6-methylenedioxy-N-methyl-N-isopropyltryptamine involves several steps. The starting material is typically indole, which undergoes a series of reactions to introduce the methylenedioxy group at the 5 and 6 positions. The synthetic route includes:
Formation of the methylenedioxy group: This is achieved by reacting indole with formaldehyde and a suitable acid catalyst.
Analyse Chemischer Reaktionen
5,6-Methylenedioxy-N-methyl-N-isopropyltryptamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The methylenedioxy group can be substituted under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,6-Methylenedioxy-N-methyl-N-isopropyltryptamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of tryptamines and their derivatives.
Biology: Researchers study its effects on biological systems to understand its pharmacological properties.
Medicine: Although not widely used in medicine, it serves as a model compound for studying the effects of psychedelic substances.
Wirkmechanismus
The mechanism of action of 5,6-methylenedioxy-N-methyl-N-isopropyltryptamine involves its interaction with serotonin receptors in the brain. It is believed to act as an agonist at the 5-HT2A receptor, which is responsible for its psychedelic effects. The compound may also interact with other serotonin receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
5,6-Methylenedioxy-N-methyl-N-isopropyltryptamine is similar to other tryptamines, such as:
N-methyl-N-isopropyltryptamine: The parent compound without the methylenedioxy group.
5,6-Methylenedioxy-N,N-diisopropyltryptamine: Another analog with different alkyl groups.
5,6-Dimethoxy-N-methyl-N-isopropyltryptamine: A compound with methoxy groups instead of the methylenedioxy group.
The uniqueness of 5,6-methylenedioxy-N-methyl-N-isopropyltryptamine lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
88048-28-6 |
|---|---|
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
N-[2-(5H-[1,3]dioxolo[4,5-f]indol-7-yl)ethyl]-N-methylpropan-2-amine |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)17(3)5-4-11-8-16-13-7-15-14(6-12(11)13)18-9-19-15/h6-8,10,16H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
OZKGXOZBACDFIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)CCC1=CNC2=CC3=C(C=C21)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


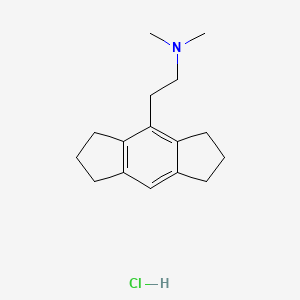
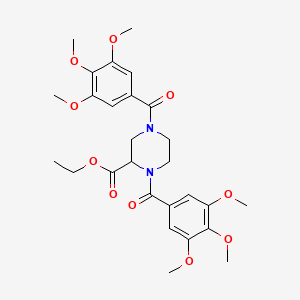
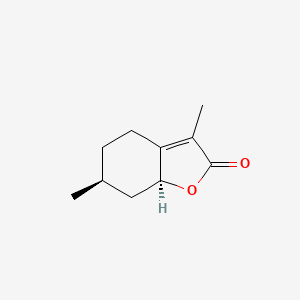
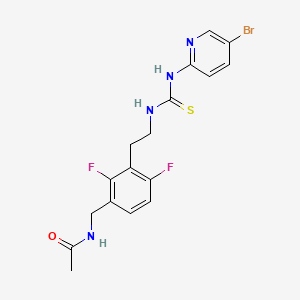
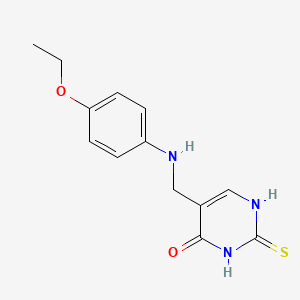
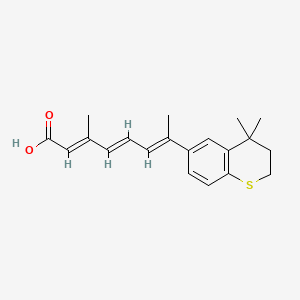
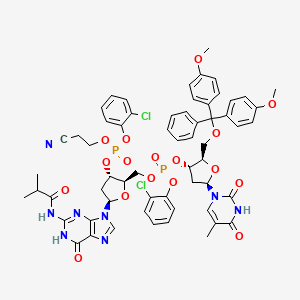
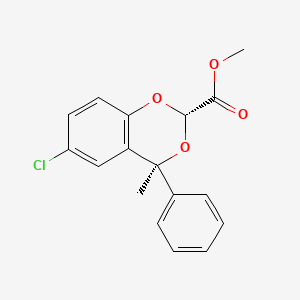
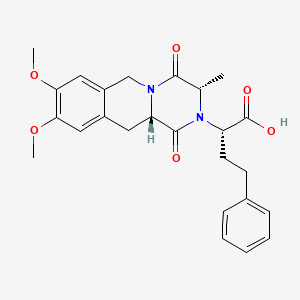
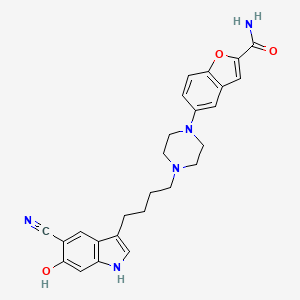
![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)
